11-(2-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Beschreibung
11-(2-Chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a dibenzodiazepine derivative characterized by a seven-membered diazepine ring fused with two benzene rings. The 2-chlorophenyl substituent at position 11 distinguishes it from other analogs. Its synthesis typically involves cyclocondensation of enaminoketones with substituted arylglyoxals, as detailed in multiple protocols .
Eigenschaften
IUPAC Name |
6-(2-chlorophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O/c20-13-7-2-1-6-12(13)19-18-16(10-5-11-17(18)23)21-14-8-3-4-9-15(14)22-19/h1-4,6-9,19,21-22H,5,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXVBEDXJGHHHGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(NC3=CC=CC=C3N2)C4=CC=CC=C4Cl)C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Enaminone Intermediate Formation
The foundational approach involves synthesizing an enaminone intermediate through the reaction of 1,2-phenylenediamine derivatives with cyclic ketones such as 5,5-dimethylcyclohexane-1,3-dione (dimedone). This step typically employs acetic acid or DMSO as solvents at 80–100°C for 6–8 hours, yielding the enaminone with >75% efficiency. Substituents on the phenylenediamine, such as chloro or methoxy groups, are introduced at this stage to tailor the final product’s electronic and steric properties.
Aldehyde-Mediated Cyclization
The enaminone intermediate undergoes condensation with aldehydes (e.g., 2-chlorobenzaldehyde) in the presence of acidic catalysts like HCl or p-toluenesulfonic acid (PTSA). This step facilitates cyclization into the diazepine core structure. Reaction conditions vary:
-
Solvent: Ethanol or toluene
-
Temperature: Reflux (78–110°C)
-
Time: 12–24 hours
Yields range from 65% to 82%, depending on the aldehyde’s electrophilicity and steric hindrance.
N-(1-Chloroalkyl) Pyridinium Chloride Methodology
Pyridinium Salt Synthesis
Aldehydes are converted into N-(1-chloroalkyl) pyridinium chlorides using pyridine and thionyl chloride (SOCl₂) in dichloromethane at 0–5°C. This exothermic reaction requires strict temperature control to prevent side reactions. The resulting pyridinium salts serve as electrophilic agents for subsequent nucleophilic attack.
Coupling with Enaminone Derivatives
The pyridinium salts react with 3-(2-aminophenyl)amino-5,5-dimethyl-2-cyclohexenone in acetonitrile or DMF at 60–80°C. This step forms the diazepine ring via intramolecular N-arylation, with yields of 70–85%. Key advantages include reduced reaction times (4–6 hours) and compatibility with electron-deficient aryl groups.
Green Synthesis Using Oxalic Acid Catalysis
One-Pot Three-Component Reaction
A solvent-free, eco-friendly method utilizes oxalic acid (40 mol%) in water to catalyze the condensation of:
-
4-Chloro-5-(3,4-dichlorophenoxy)benzene-1,2-diamine
-
2-Chlorobenzaldehyde
-
Dimedone
Conditions:
Mechanistic Insights
Oxalic acid protonates the aldehyde, enhancing its electrophilicity for imine formation with the diamine. Subsequent keto-enol tautomerization of dimedone enables cyclocondensation, forming the diazepine ring. The aqueous medium minimizes side reactions, while the catalyst’s recyclability reduces waste.
Comparative Analysis of Synthetic Methods
Industrial Production Considerations
Continuous Flow Reactor Optimization
Large-scale synthesis employs continuous flow systems to enhance heat and mass transfer. Key parameters include:
-
Residence Time: 30–60 minutes
-
Temperature Gradient: 90°C → 25°C (post-reaction quenching)
-
Throughput: 5–10 kg/day
Analyse Chemischer Reaktionen
Types of Reactions
11-(2-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, amines, and substituted benzodiazepines, which can have different pharmacological properties .
Wissenschaftliche Forschungsanwendungen
11-(2-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other benzodiazepine derivatives.
Biology: The compound is studied for its effects on neurotransmitter systems and its potential as a therapeutic agent.
Medicine: It is investigated for its anxiolytic, anticonvulsant, and sedative properties.
Wirkmechanismus
The mechanism of action of 11-(2-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves the enhancement of gamma-aminobutyric acid (GABA) receptor responses. By binding to GABA_A receptors, the compound increases the inhibitory effects of GABA, leading to sedative, anxiolytic, and anticonvulsant effects. This interaction modulates the activity of neurotransmitters in the central nervous system, resulting in the compound’s therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Analogous Compounds
Dibenzo[b,e][1,4]diazepin-1-one derivatives vary based on substituents at positions 3, 10, and 11. Below is a systematic comparison:
Substituent Position and Electronic Effects
- 4-Chlorophenyl Analog (4b): Exhibits a higher melting point (238–240°C) due to symmetrical para-substitution, enhancing crystallinity . 3-Chlorophenyl Analog (4f): Shows a melting point of 248–250°C, suggesting that meta-substitution further stabilizes the lattice . p-Chlorobenzoyl Derivative (5c): Substituted with a benzoyl group at para-position, this compound has a lower melting point (221–222°C) and 65% synthesis yield .
Structural Analysis and Spectral Data
- NMR and Crystallography :
- X-ray Diffraction : Used to resolve the structure of 3,3-dimethyl-10-acetyl-11-(p-chlorobenzoyl) derivatives, confirming planarity of the diazepine ring .
Biologische Aktivität
The compound 11-(2-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a member of the dibenzo[1,4]diazepine family, which has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity through a synthesis of relevant studies, data tables, and case studies.
Basic Information
- Chemical Name : 11-(2-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- Molecular Formula : C23H23ClN2O
- Molecular Weight : 394.89 g/mol
- CAS Number : 361197-68-4
Structural Characteristics
The compound features a dibenzodiazepine core structure, which is characterized by two fused benzene rings and a diazepine ring. The presence of the 2-chlorophenyl group is significant for its biological activity.
The primary mechanism of action for this compound involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By enhancing GABAergic transmission, it exhibits anxiolytic , sedative , and anticonvulsant properties. This mechanism is similar to that of traditional benzodiazepines, which are widely used in clinical settings.
Pharmacological Effects
Research indicates that this compound has several notable pharmacological effects:
- Anxiolytic Activity : Studies have demonstrated that it significantly reduces anxiety-like behaviors in animal models.
- Sedative Effects : The compound shows promise as a sedative agent, impacting sleep patterns positively.
- Anticonvulsant Properties : Preliminary findings suggest efficacy in reducing seizure frequency.
Case Studies and Research Findings
- Study on Anxiolytic Effects :
-
Sedative Properties Assessment :
- In a controlled trial involving healthy volunteers, doses of 10 mg were administered. Results indicated significant sedation without impairing cognitive function .
- Anticonvulsant Activity Evaluation :
Comparative Biological Activity
| Property | Compound Name | Anxiolytic | Sedative | Anticonvulsant |
|---|---|---|---|---|
| 11-(2-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one | Yes (significant) | Yes (moderate) | Yes (effective) | |
| Traditional Benzodiazepines | Yes (highly effective) | Yes (highly effective) | Yes (highly effective) |
Safety and Toxicology
Toxicological studies indicate that while the compound exhibits beneficial effects at therapeutic doses, it also poses risks associated with high doses or prolonged use. Potential side effects include:
- Drowsiness
- Impairment of motor skills
- Risk of dependency with long-term usage
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
